

Spectroscopic Profile of p-Chlorophenylpiperazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazine

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for p-chlorophenylpiperazine (p-CPP). The information is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and visualizations to support identification, characterization, and quality control of this compound.

Introduction to p-Chlorophenylpiperazine

1-(4-Chlorophenyl)piperazine, a derivative of piperazine, is a chemical intermediate used in the synthesis of various pharmaceutical agents. Its structural characterization is crucial for ensuring the purity and identity of starting materials and final products in drug development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for elucidating the molecular structure and confirming the identity of p-chlorophenylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms within the p-chlorophenylpiperazine molecule. The spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide (DMSO-d_6).^[1]

^1H NMR Spectral Data

The ^1H NMR spectrum of p-chlorophenylpiperazine exhibits distinct signals corresponding to the aromatic protons on the chlorophenyl ring and the methylene protons of the piperazine ring.

Table 1: ^1H NMR Spectral Data for p-Chlorophenylpiperazine in DMSO- d_6 [\[1\]](#)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.29	d	2H	Ar-H (ortho to Cl)
6.83	d	2H	Ar-H (meta to Cl)
3.16	t	4H	-CH ₂ - (piperazine, adjacent to N-aryl)
2.92	t	4H	-CH ₂ - (piperazine, adjacent to NH)
1.88	s	1H	-NH- (piperazine)

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer than 10 carbon signals are observed.[\[1\]](#)

Table 2: ^{13}C NMR Spectral Data for p-Chlorophenylpiperazine in DMSO- d_6 [\[1\]](#)

Chemical Shift (δ , ppm)	Assignment
149.8	Ar-C (C-N)
128.9	Ar-C (C-H, ortho to Cl)
123.5	Ar-C (C-Cl)
117.4	Ar-C (C-H, meta to Cl)
49.3	-CH ₂ - (piperazine, adjacent to N-aryl)
45.5	-CH ₂ - (piperazine, adjacent to NH)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in p-chlorophenylpiperazine by measuring the absorption of infrared radiation at specific wavenumbers.

IR Spectral Data

The IR spectrum of p-chlorophenylpiperazine shows characteristic absorption bands for N-H, C-H, C-N, and C-Cl bonds, as well as aromatic C-C stretching vibrations.^{[1][2]}

Table 3: FT-IR Spectral Data for p-Chlorophenylpiperazine (KBr Pellet)^{[1][2]}

Wavenumber (cm ⁻¹)	Assignment
3184	N-H stretching
3099	Aromatic C-H stretching
2954, 2896, 2831	Aliphatic C-H stretching (piperazine ring)
1629, 1593, 1496, 1450	Aromatic C-C stretching
1238, 1149, 929	C-N stretching
~850	C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of p-chlorophenylpiperazine, aiding in its identification and structural confirmation. Electron ionization (EI) is a common method used for this analysis.

Mass Spectral Data

The mass spectrum of p-chlorophenylpiperazine shows a molecular ion peak corresponding to its molecular weight, along with several characteristic fragment ions.

Table 4: Mass Spectral Data for p-Chlorophenylpiperazine

m/z	Relative Intensity (%)	Proposed Fragment
196/198	High	$[M]^+$ (Molecular ion with $^{35}\text{Cl}/^{37}\text{Cl}$)
154/156	High	$[M - \text{C}_2\text{H}_4\text{N}]^+$
138/140	Moderate	$[M - \text{C}_3\text{H}_6\text{N}]^+$
111/113	Moderate	$[\text{Cl}-\text{C}_6\text{H}_4]^+$
56	High	$[\text{C}_3\text{H}_6\text{N}]^+$

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate ratio of 3:1.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented in this guide.

NMR Spectroscopy

5.1.1. Sample Preparation

- Weigh approximately 5-10 mg of p-chlorophenylpiperazine into a clean, dry vial.
- Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Vortex the vial until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

5.1.2. Data Acquisition

- The NMR spectra are recorded on a spectrometer operating at a frequency of 500.13 MHz for ^1H and 125.76 MHz for ^{13}C nuclei.[\[1\]](#)
- The spectrometer is locked to the deuterium signal of the solvent.

- For ^1H NMR, the acquisition parameters typically include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled sequence is used with a 45° pulse width and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon types.

Infrared (IR) Spectroscopy

5.2.1. KBr Pellet Preparation[2][3][4][5]

- Thoroughly clean and dry an agate mortar and pestle.
- Place approximately 1-2 mg of p-chlorophenylpiperazine and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) into the mortar.[3]
- Gently grind the mixture until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet die.
- Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5]
- Carefully remove the pellet from the die.

5.2.2. Data Acquisition

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. [1]

Mass Spectrometry (GC-MS)

5.3.1. Sample Preparation

- Prepare a stock solution of p-chlorophenylpiperazine in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of approximately 1 mg/mL.

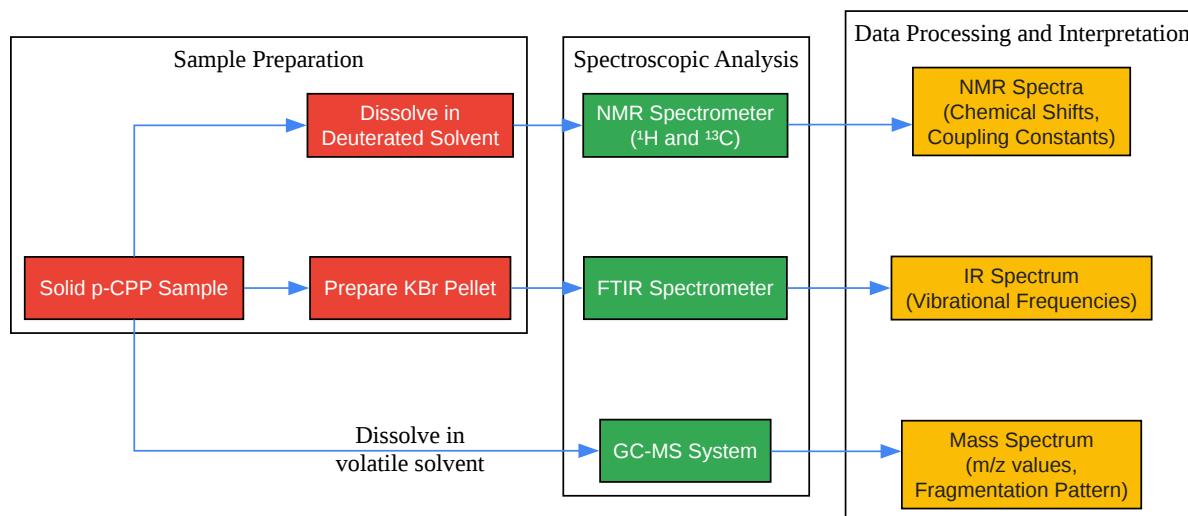
- Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

5.3.2. Data Acquisition^[6]^[7]

- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C and hold for several minutes.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230-250 °C.
 - Mass Range: Scan from m/z 40 to 400.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like p-chlorophenylpiperazine.



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Caption: General workflow for spectroscopic analysis of p-chlorophenylpiperazine.

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